1-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline

Cardiotonic pharmacology Calcium sensitization PDE3 inhibition

1-(3,4-Dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline (CAS 218613-68-4, MW 297.3 g/mol) is an N-acylated tetrahydroquinoline derivative featuring a 3,4-dimethoxybenzoyl substituent, classified within the hydroquinoline subclass. This compound serves as the core structural precursor in the synthesis of EMD 57033, a well-characterized cardiotonic calcium sensitizer that differentiates itself from pure PDE3 inhibitors by exerting direct effects on myofilament Ca²⁺ sensitivity.

Molecular Formula C18H19NO3
Molecular Weight 297.3 g/mol
Cat. No. B5517687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline
Molecular FormulaC18H19NO3
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N2CCCC3=CC=CC=C32)OC
InChIInChI=1S/C18H19NO3/c1-21-16-10-9-14(12-17(16)22-2)18(20)19-11-5-7-13-6-3-4-8-15(13)19/h3-4,6,8-10,12H,5,7,11H2,1-2H3
InChIKeyDLBQAAXYSROTCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility32.4 [ug/mL]

1-(3,4-Dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline: A Core Scaffold for Targeted MedChem Procurement


1-(3,4-Dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline (CAS 218613-68-4, MW 297.3 g/mol) is an N-acylated tetrahydroquinoline derivative featuring a 3,4-dimethoxybenzoyl substituent, classified within the hydroquinoline subclass [1]. This compound serves as the core structural precursor in the synthesis of EMD 57033, a well-characterized cardiotonic calcium sensitizer that differentiates itself from pure PDE3 inhibitors by exerting direct effects on myofilament Ca²⁺ sensitivity [2]. The scaffold is recognized within the tetrahydroquinoline chemotype, a privileged structure in medicinal chemistry with demonstrated activity against NF-κB transcriptional regulation and inflammatory mediator pathways [3].

Why 1-(3,4-Dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline Structure Dictates Selection: The Limits of N-Benzoyl Analog Swapping


Generic substitution within the N-benzoyl tetrahydroquinoline class is not supported by evidence because the specific 3,4-dimethoxy substitution pattern on the benzoyl ring is a critical determinant of pharmacophoric fit. In tetrahydroisoquinoline (THIQ) analogs, the 3,4-dimethoxybenzoyl bulky substituent conferred the highest tumor selectivity (selectivity index 12.5) compared to other substitution patterns [1], confirming that the dimethoxy geometry is not trivial. Within the broader tetrahydroquinoline class, N-alkanoyl, N-benzoyl, and chlorobenzoyl derivatives exhibit distinct NF-κB inhibitory potencies, with N-benzoyl analogs showing variable activity depending on ring substitution [2]. Additionally, the 3,4-dimethoxybenzoyl moiety is specifically required as a precursor to the EMD 57033 series, where regioisomeric variations (e.g., 3,5-dimethoxy) have not been demonstrated to afford equivalent calcium-sensitizing profiles [3]. Therefore, simply interchanging this compound with 1-benzoyl-1,2,3,4-tetrahydroquinoline or other N-acyl analogs cannot guarantee retention of target selectivity or downstream synthetic utility.

1-(3,4-Dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline: Quantitative Differentiation Evidence for Procurement Decisions


Myofilament Ca²⁺ Sensitization vs. Pure PDE3 Inhibition: Downstream Pharmacological Divergence

The derivative EMD 57033, which retains the intact 1-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline core, functions as a direct myofilament Ca²⁺ sensitizer, a mechanism distinct from pure PDE3 inhibitors such as cilostamide or levosimendan. In electrically stimulated ventricular strips from failing human hearts, levosimendan's positive inotropic effect (PIE) was abolished by the selective PDE3 inhibitor cilostamide, demonstrating that levosimendan acts primarily through PDE3 inhibition. In contrast, EMD 57033 did not affect the concentration-response curve to calcium in rat ventricular strips, confirming its action is not PDE3-mediated but rather via direct Ca²⁺ sensitization of myofilaments, a property conferred by the core scaffold [1]. This pharmacological differentiation is critical for research programs targeting myofilament-based contractile regulation independent of cyclic nucleotide pathways.

Cardiotonic pharmacology Calcium sensitization PDE3 inhibition

Tetrahydroquinoline Scaffold Superiority in NF-κB Transcriptional Inhibition: Class-Level Potency Context

1,2,3,4-Tetrahydroquinolines, as a chemotype, have been identified as the most potent inhibitors of LPS-induced NF-κB transcriptional activity among tested quinoline-derived scaffolds [1]. While specific IC₅₀ values for the target compound 1-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline have not been reported in peer-reviewed dose-response format, a structurally related analog ELC-D-2 (an N-substituted tetrahydroquinoline derivative) inhibited LPS-induced pro-inflammatory mediators (IL-6, TNF-α, NO) in BV2 microglial cells in a concentration-dependent manner without significant cytotoxicity [2]. In a parallel tetrahydroisoquinoline (THIQ) study, the compound TQ9 bearing a 3,4-dimethoxybenzoyl substituent achieved the highest tumor selectivity index (12.5) among 38 derivatives, compared to compounds with smaller substituents that showed selectivity indices below 5 [3]. By class-level inference, the tetrahydroquinoline core combined with a 3,4-dimethoxybenzoyl group is predicted to outperform N-benzoyl or N-alkanoyl analogs lacking the dimethoxy substitution pattern in NF-κB-mediated and tumor-selectivity contexts.

NF-κB inhibition Anti-inflammatory activity Immunopharmacology

Synthetic Utility as EMD Series Precursor: Irreplaceable N-Acyl Group for Cardiotonic Lead Optimization

The target compound's specific 3,4-dimethoxybenzoyl N-substitution is the essential precursor for synthesizing the cardiotonic racemate EMD 53998 and its enantiomers EMD 57033 and EMD 57439. The established synthetic route requires N-acylation of the tetrahydroquinoline ring at the 1-position with 3,4-dimethoxybenzoyl chloride; substitution with 3,5-dimethoxybenzoyl chloride or benzoyl chloride would produce different regioisomeric or des-methoxy products with unknown calcium-sensitizing activity [1]. Enantiomeric resolution of EMD 53998 via chiral chromatography or camphanoyl derivatization yields the (+)-enantiomer EMD 57033 (calcium sensitizer) and the (-)-enantiomer EMD 57439 (antagonist of the calcium-sensitizing effect on diastolic function) [2]. No published synthetic pathway demonstrates that alternative N-acyl groups (e.g., 3,5-dimethoxy, 4-methoxy, or unsubstituted benzoyl) can access this differentiated enantiomer pair.

Calcium sensitizer synthesis EMD 57033 precursor Chiral resolution

Metadata-Derived Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile vs. Unsubstituted Benzoyl Analog

Computationally derived physicochemical properties demonstrate that the 3,4-dimethoxy substitution imparts a lipophilicity shift relative to the unsubstituted 1-benzoyl analog that is relevant to membrane permeability and CNS penetration potential. The target compound has an XLogP3 of 3.3 and zero hydrogen bond donors, with three hydrogen bond acceptors [1]. In comparison, 1-benzoyl-1,2,3,4-tetrahydroquinoline (CAS 16078-38-9, MW 237.3 g/mol) has a lower molecular weight and lacks the two methoxy oxygen atoms, resulting in reduced hydrogen bond acceptor count and lower predicted lipophilicity (estimated XLogP ~2.5–2.8 based on fragment contributions) . This shift of approximately 0.5–0.8 log units is within the range known to affect blood-brain barrier permeability and target engagement in neuroinflammation models, consistent with the scaffold's use in BV2 microglial assays [2].

Physicochemical profiling LogP comparison Drug-likeness

1-(3,4-Dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline: High-Impact Use Cases Informed by Evidence


Cardiotonic Lead Optimization: Accessing Myofilament Ca²⁺ Sensitizers via the EMD Series

Research programs targeting heart failure with preserved ejection fraction (HFpEF) or other conditions requiring positive inotropic support without cAMP elevation should select this compound as the key intermediate for EMD 57033 synthesis. Unlike PDE3 inhibitors (e.g., cilostamide, levosimendan), EMD 57033 acts directly on myofilament Ca²⁺ sensitivity, a mechanism demonstrated to remain functional in end-stage failing human myocardium where β-adrenergic and PDE-dependent pathways are desensitized [1]. Procurement of the unsubstituted tetrahydroquinoline core followed by independent N-acylation would add synthetic steps and introduce batch-to-batch variability in the critical dimethoxybenzoyl geometry, making the pre-formed compound the optimal starting material for SAR expansion.

Neuroinflammation Drug Discovery: NF-κB Pathway Inhibitor Screening Libraries

For screening programs targeting neuroinflammatory disorders (Alzheimer's, Parkinson's, multiple sclerosis), this compound belongs to the tetrahydroquinoline chemotype identified as the most potent NF-κB transcriptional inhibitor class [1]. The 3,4-dimethoxy substitution pattern enhances lipophilicity (XLogP3 = 3.3 vs. ~2.5–2.8 for the unsubstituted benzoyl analog), which may improve CNS penetration for microglial target engagement [2]. The tetrahydroquinoline scaffold has demonstrated concentration-dependent inhibition of IL-6, TNF-α, and nitric oxide in LPS-stimulated BV2 cells via NF-κB and JNK pathway suppression, as shown by the analog ELC-D-2 [1]. Inclusion of this compound in focused screening sets is supported by class-level efficacy and structural rationale.

Oncology Hit Discovery: Tumor-Selective Cytotoxicity via Bulky Dimethoxybenzoyl Pharmacophore

In cancer drug discovery, the bulky 3,4-dimethoxybenzoyl substituent has been validated as a pharmacophoric feature conferring high tumor selectivity. In a panel of 38 tetrahydroisoquinoline derivatives, the compound bearing the 3,4-dimethoxybenzoyl group (TQ9) achieved a tumor selectivity index of 12.5, substantially exceeding that of compounds with smaller substituents [1]. By structural analogy, the target compound's tetrahydroquinoline core bearing this same pharmacophore is predicted to exhibit comparable tumor selectivity. Procurement for oncology-focused compound libraries is indicated for programs seeking selective cytotoxicity against oral squamous carcinoma, glioblastoma, and other solid tumor cell lines where NF-κB-mediated survival pathways are implicated.

Enantiomer-Specific Pharmacology: Chiral Resolution Studies and Prodrug Design

The compound serves as the achiral precursor to a differentiated enantiomer pair: EMD 57033 ((+)-enantiomer, calcium sensitizer) and EMD 57439 ((-)-enantiomer, diastolic Ca²⁺ sensitization antagonist) [1]. This enantiomer pair represents a rare example of opposing pharmacological effects arising from a single scaffold, making the compound valuable for chiral pharmacology education, enantiomer-specific SAR studies, and rational prodrug design. Procurement is essential for laboratories investigating stereochemistry-dependent cardiotonic activity or developing enantioselective synthetic methodologies using Chiralpak AD chromatography or camphanoyl-based resolution.

Quote Request

Request a Quote for 1-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.